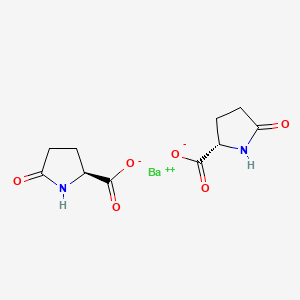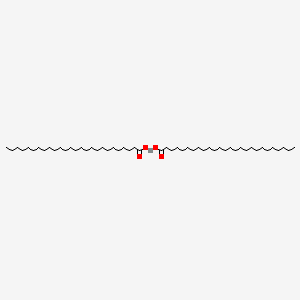
Hexacosanoic acid, lead salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacosanoic acid, lead salt, also known as cerotic acid, lead salt, is a compound formed from hexacosanoic acid and lead. Hexacosanoic acid is a 26-carbon long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₄COOH. It is commonly found in natural waxes such as beeswax and carnauba wax . The lead salt of hexacosanoic acid is a derivative where the hydrogen in the carboxyl group is replaced by lead.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of hexacosanoic acid, lead salt, typically involves the reaction of hexacosanoic acid with a lead-containing compound. One common method is to react hexacosanoic acid with lead acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound, may involve large-scale reactions using lead nitrate or lead oxide as the lead source. The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to achieve high yield and purity of the product.
化学反应分析
Types of Reactions: Hexacosanoic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxide and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to hexacosanoic acid and elemental lead.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and oxidized derivatives of hexacosanoic acid.
Reduction: Hexacosanoic acid and elemental lead.
Substitution: New metal salts of hexacosanoic acid.
科学研究应用
Hexacosanoic acid, lead salt, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on the biological effects of lead compounds often use this compound, as a model compound.
Medicine: Research on the toxicological effects of lead exposure includes the study of this compound.
Industry: It is used in the production of specialized lubricants and as an additive in certain industrial processes.
作用机制
The mechanism of action of hexacosanoic acid, lead salt, involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Hexacosanoic Acid: The parent compound, without the lead ion.
Octacosanoic Acid, Lead Salt: A similar compound with a longer carbon chain.
Hexacosanoic Acid, Calcium Salt: A lead-free alternative with similar properties.
Uniqueness: Hexacosanoic acid, lead salt, is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Its toxicity and reactivity are significantly different from other metal salts of hexacosanoic acid, making it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
94006-20-9 |
|---|---|
分子式 |
C52H102O4Pb |
分子量 |
998 g/mol |
IUPAC 名称 |
hexacosanoate;lead(2+) |
InChI |
InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
InChI 键 |
FHMXMXWAMJQEGJ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




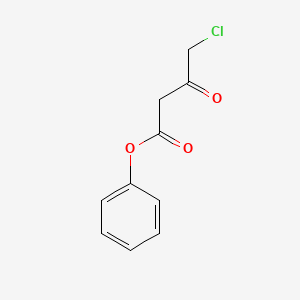
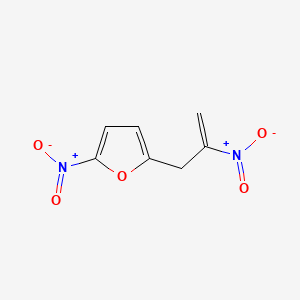
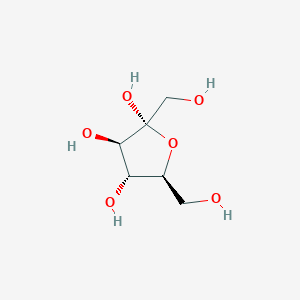

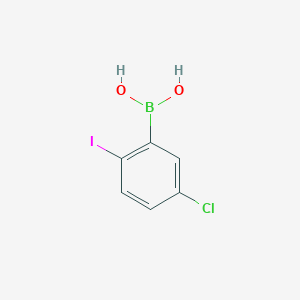
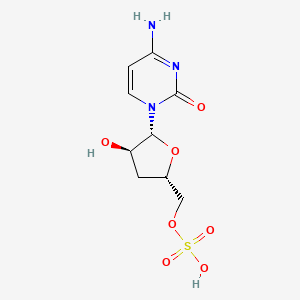


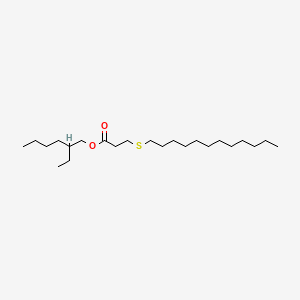
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
